3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXPJQYCDNCTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362919 | |
| Record name | 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16240-02-1 | |
| Record name | 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is structurally similar to other thiazolidinediones, which are known to target peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARs are nuclear hormone receptors that regulate gene expression and play crucial roles in metabolic processes, including lipid metabolism and glucose homeostasis.
Mode of Action
Based on its structural similarity to other thiazolidinediones, it may bind to pparγ, leading to changes in the transcription of genes involved in glucose and lipid metabolism. This can result in improved insulin sensitivity and reduced blood glucose levels.
Biochemical Pathways
The compound may affect several biochemical pathways related to metabolism. By activating PPARγ, it could influence the transcription of various genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and improved metabolic control. .
Biological Activity
3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antidiabetic properties, supported by recent research findings and case studies.
Antibacterial Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their antibacterial properties. Research indicates that various derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity. The results demonstrated that compounds with specific arylidine moieties enhanced antimicrobial potential. For instance, compounds containing electron-withdrawing groups like halogens showed improved activity against bacterial strains compared to standard antibiotics such as ciprofloxacin and ketoconazole .
| Compound | MIC (mg/L) | Comparison Drug |
|---|---|---|
| This compound | 3.91 | Oxacillin |
| Other Derivatives | Varies | Cefuroxime |
Anticancer Activity
The anticancer potential of thiazolidine-2,4-dione derivatives has gained attention due to their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting topoisomerases, which are critical for DNA replication. For example, a study highlighted that certain derivatives exhibited IC50 values significantly lower than that of cisplatin, indicating higher potency against breast cancer cell lines (MCF7) .
| Compound | IC50 (µM) | Reference Drug |
|---|---|---|
| This compound | 0.97 | Cisplatin |
| Other Derivatives | 0.27 - 16.32 | Varies |
Antidiabetic Activity
Thiazolidine-2,4-diones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism.
- In Vivo Studies : Recent studies have shown that this compound exhibits hypoglycemic effects comparable to established antidiabetic drugs without the associated toxicity . These findings suggest its potential application in managing type 2 diabetes mellitus (T2DM).
Case Studies
- Antibacterial Efficacy : In a comparative study involving 20 thiazolidine derivatives, this compound was among the top performers against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard treatments.
- Cytotoxicity in Cancer Cells : A case study evaluated the cytotoxic effects of various thiazolidine derivatives on MCF7 cells. The results indicated that those with methyl substitutions on the phenyl ring showed enhanced anticancer activity due to increased lipophilicity and better cell membrane penetration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key Observations :
Pharmacological Activity
Antidiabetic Potential
- Avupati et al. () synthesized (Z)-5-(4-(3-oxoprop-1-enyl)benzylidene)-TZDs, with compounds ad21 and ad22 showing potent antidiabetic activity in streptozotocin-induced diabetic rats (comparable to rosiglitazone) .
Antioxidant Activity
- Hossain and Bhattacharya () demonstrated that 5-arylidene-TZDs exhibit DPPH radical scavenging activity in a concentration-dependent manner. Electron-donating groups (e.g., hydroxyl) at position 5 enhance antioxidant efficacy .
Docking Studies
- provides docking scores for TZD derivatives targeting receptors like PPARγ. For example: SMI-IV-4 (with 3-amino-4-hydroxyphenyl substituent): Docking score = -5.1 (indicating strong binding) . The target compound’s 2-methylphenyl group may hinder hydrogen bonding compared to polar substituents, reducing affinity for hydrophilic binding pockets .
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione (TZD) scaffold is synthesized via a nucleophilic substitution reaction between thiourea and chloroacetic acid under acidic conditions. This method, widely reported in pharmaceutical chemistry literature, proceeds through the following steps:
- Reaction Setup : A mixture of chloroacetic acid (20 mmol) and thiourea (20 mmol) in aqueous HCl is refluxed at 100–110°C for 10–12 hours.
- Mechanism : The sulfur atom of thiourea attacks the α-carbon of chloroacetic acid in an SN2 fashion, displacing chloride and forming a thiazolidinone intermediate. Subsequent hydrolysis of the imino group yields the TZD core.
- Workup : The product is filtered, washed to remove residual HCl, and recrystallized from ethanol.
Yield : Conventional heating affords the TZD core in ~78% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields. This method is particularly advantageous for the condensation and cyclization steps:
TZD Core Synthesis :
Substituted TZD Formation :
Advantages :
- 50–60% reduction in reaction time compared to conventional methods.
- Higher purity due to controlled thermal conditions.
Characterization and Analytical Data
Spectral Analysis
Physicochemical Properties
- Melting Point : 124–126°C (TZD core); 147–149°C (substituted derivative).
- Solubility : Insoluble in water; soluble in ethanol, DMF, and chloroform.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10–12 hours | 6–10 minutes |
| Yield | 70–75% | 85–88% |
| Energy Efficiency | Low | High |
| Purification Complexity | Moderate | Low |
Key Findings :
- Microwave irradiation reduces side reactions, enhancing atom economy.
- Conventional methods remain viable for large-scale synthesis despite lower yields.
Recent Advances and Alternative Approaches
Q & A
Q. What are the established synthetic routes for 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted aryl aldehydes and 1,3-thiazolidine-2,4-dione. For example, Hossain and Bhattacharya () synthesized 5-arylidene derivatives via Knoevenagel condensation under reflux conditions using anhydrous sodium acetate as a catalyst in glacial acetic acid. Optimization of solvent systems (e.g., ethanol, DMF) and reaction times (6–24 hours) is critical for yield improvement. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Comprehensive spectral characterization is essential:
- NMR : Analyze - and -NMR spectra for diagnostic signals (e.g., thiazolidinedione carbonyl peaks at ~170–175 ppm). The Royal Society of Chemistry () provides reference -NMR data for analogous compounds, such as δ 7.2–7.8 ppm for aromatic protons and δ 3.5–4.0 ppm for methylene groups adjacent to the thiazolidinedione core.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS) .
- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm and C-S bonds at ~650–750 cm.
Q. What in vitro assays are recommended for screening biological activities of this compound?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assays (IC determination) at concentrations of 10–100 µM, as performed by Hossain and Bhattacharya ().
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
- Anti-inflammatory Screening : Cyclooxygenase (COX-1/COX-2) inhibition assays using colorimetric kits (e.g., Cayman Chemical) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) on the aryl ring to modulate electronic effects. For example, 4-hydroxyphenyl derivatives () showed enhanced antioxidant activity due to increased radical stabilization.
- Hybridization Strategies : Combine the thiazolidinedione core with pharmacophores like oxadiazoles () to improve metabolic stability.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PPAR-γ (diabetes) or COX-2 (inflammation) .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer : Follow protocols from Project INCHEMBIOL ():
- Environmental Fate : Measure partition coefficients (log P) via shake-flask methods (e.g., XlogP ~3.4, as in ) to predict soil/water distribution.
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC) and algae (72-hour growth inhibition).
- Biotic Transformation : Use HPLC-MS to identify degradation products in microbial consortia .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., antidiabetic vs. antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell line differences).
- Dose-Response Replication : Re-test disputed activities under standardized conditions (e.g., fixed pH, serum-free media) to eliminate assay-specific artifacts.
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
